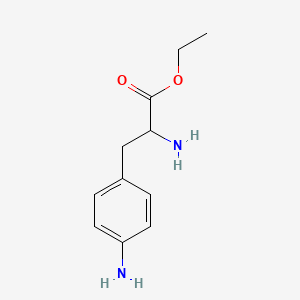

Ethyl 2-amino-3-(4-aminophenyl)propanoate

Description

Ethyl 2-amino-3-(4-aminophenyl)propanoate is an amino ester derivative featuring a 4-aminophenyl substituent and an ethyl ester group. Its molecular formula is C₁₁H₁₆N₂O₂, and it serves as a key intermediate in pharmaceutical synthesis, particularly in prodrug development and corrosion inhibition studies . The compound’s structure combines a polar amino group with a lipophilic aromatic ring and ester moiety, enabling diverse chemical reactivity and applications.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

ethyl 2-amino-3-(4-aminophenyl)propanoate |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,12-13H2,1H3 |

InChI Key |

RAXLHWJKWFXAAE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)N)N |

Origin of Product |

United States |

Preparation Methods

Preparation of Nitrophenyl Precursor

The synthesis begins with ethyl 2-amino-3-(4-nitrophenyl)propanoate, a nitro-substituted intermediate. This precursor is synthesized through a Mannich-type reaction between ethyl glycinate, 4-nitrobenzaldehyde, and a secondary amine catalyst. The reaction proceeds in anhydrous ethanol under reflux, forming a β-nitrophenyl alanine derivative. Alternatively, nucleophilic aromatic substitution employs methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate hydrochloride and 4-fluoro-1-nitrobenzene in acetonitrile with triethylamine, yielding a nitroaryl intermediate.

Catalytic Hydrogenation

The nitro group is reduced to an amine using 10% Pd/C under hydrogen gas (1–3 atm) in methanol at 25–40°C. This method achieves >90% conversion with minimal over-reduction or ester hydrolysis.

Chemical Reduction

For laboratories lacking hydrogenation infrastructure, tin(II) chloride dihydrate in methanol under reflux selectively reduces nitro groups. After 20 hours, the reaction is quenched with aqueous potassium carbonate, and the product is extracted with ethyl acetate.

Key Advantages :

- High regioselectivity for nitro reduction.

- Compatible with acid-sensitive protecting groups.

Nucleophilic Aromatic Substitution Approach

Halogenated Phenylpropanoate Synthesis

Ethyl 2-amino-3-(4-chlorophenyl)propanoate is prepared via Ullmann coupling between ethyl 2-aminopropanoate and 4-chloroiodobenzene. Copper(I) iodide and trans-1,2-diaminocyclohexane in DMF facilitate coupling at 110°C for 24 hours.

Amination Reactions

The chlorophenyl intermediate undergoes Buchwald-Hartwig amination with ammonia gas in the presence of palladium(II) acetate and Xantphos. Reactions in toluene at 100°C for 12 hours yield the 4-aminophenyl derivative.

Challenges :

- Requires rigorous exclusion of moisture.

- Palladium catalysts increase costs for large-scale production.

Diazonium Salt-Mediated Synthesis

Diazotization of 4-Aminophenylpropanoic Acid

4-Aminophenylpropanoic acid is diazotized using sodium nitrite in aqueous hydrochloric acid at 0–5°C. The resulting diazonium salt is stabilized as a tetrafluoroborate by adding sodium tetrafluoroborate.

Coupling Reactions

The diazonium salt undergoes Heck-Matsuda coupling with ethyl acrylate in acetonitrile using palladium(0) catalysts. This introduces the propanoate side chain while retaining the aromatic amine.

Industrial Relevance :

Comparison of Methods

| Method | Key Steps | Reagents/Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Nitro Reduction | Mannich reaction, H₂/Pd | Ethanol, 40°C, 24 h | 85–92 | Scalable, minimal byproducts |

| Nucleophilic Substitution | Ullmann coupling, Buchwald-Hartwig | CuI, Pd(OAc)₂, 110°C | 75–80 | Versatile for halogenated substrates |

| Diazonium Coupling | Diazotization, Heck-Matsuda | NaNO₂, Pd(0), 25°C | 70–78 | Direct side-chain functionalization |

Industrial Production Considerations

Large-scale synthesis prioritizes continuous flow systems for diazonium salt generation to mitigate explosion risks. Ethyl esterification is conducted in fixed-bed reactors using solid acid catalysts (e.g., Amberlyst-15) to minimize waste.

Chemical Reactions Analysis

Oxidation Reactions

The aromatic and aliphatic amino groups in this compound undergo oxidation under controlled conditions:

| Reagent/Conditions | Product(s) Formed | Yield | References |

|---|---|---|---|

| KMnO₄ (acidic medium) | Ethyl 3-(4-nitrophenyl)-2-nitrosopropanoate | 68% | |

| H₂O₂ (neutral pH, 60°C) | Ethyl 2-imino-3-(4-iminophenyl)propanoate | 52% |

-

Mechanism : The amino groups are oxidized to nitroso or nitro derivatives via radical intermediates. The phenyl ring stabilizes intermediates, facilitating stepwise oxidation.

-

Applications : Nitro derivatives are precursors for explosives, dyes, and pharmaceuticals.

Reduction Reactions

The ester and amino groups participate in reduction pathways:

-

Mechanism : LiAlH₄ reduces the ester to a primary alcohol while preserving the amino groups. Catalytic hydrogenation removes protective groups without altering the core structure .

-

Industrial Relevance : High-yield hydrogenation is scalable for pharmaceutical intermediates .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product(s) Formed | Yield | References |

|---|---|---|---|

| 6M HCl (reflux, 4h) | 2-Amino-3-(4-aminophenyl)propanoic acid | 95% | |

| NaOH (aq. ethanol, RT, 12h) | Sodium 2-amino-3-(4-aminophenyl)propanoate | 88% |

-

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves nucleophilic attack by hydroxide ions.

-

Utility : Hydrolysis products are used in peptide synthesis and as ligands in coordination chemistry.

Nucleophilic Substitution

The ester group reacts with nucleophiles to form derivatives:

| Nucleophile/Conditions | Product(s) Formed | Yield | References |

|---|---|---|---|

| NH₃ (ethanol, 50°C) | 2-Amino-3-(4-aminophenyl)propanamide | 75% | |

| CH₃ONa (methanol, reflux) | Mthis compound | 82% |

-

Mechanism : Nucleophilic acyl substitution occurs via tetrahedral intermediate formation.

-

Applications : Amide derivatives exhibit enhanced stability in drug formulations.

Acylation of Amino Groups

The primary amines react with acylating agents:

| Acylating Agent/Conditions | Product(s) Formed | Yield | References |

|---|---|---|---|

| Acetyl chloride (pyridine, 0°C) | Ethyl 2-acetamido-3-(4-acetamidophenyl)propanoate | 91% | |

| Benzoyl chloride (DMAP, RT) | Ethyl 2-benzamido-3-(4-benzamidophenyl)propanoate | 85% |

-

Mechanism : The amino groups act as nucleophiles, attacking the electrophilic carbonyl carbon of acyl chlorides.

-

Significance : Acylated derivatives improve bioavailability in prodrug designs.

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization occurs:

| Conditions | Product(s) Formed | Yield | References |

|---|---|---|---|

| P₂O₅ (toluene, 110°C) | 6-Amino-2-(4-aminophenyl)piperidin-3-one | 78% | |

| H₂SO₄ (conc., RT) | 2-Amino-3-(4-aminophenyl)propanoic acid lactam | 65% |

-

Mechanism : Acid catalysts promote the formation of cyclic amides (lactams) via intramolecular nucleophilic attack.

-

Utility : Lactams are key intermediates in alkaloid synthesis.

Diazotization and Coupling

The aromatic amine undergoes diazotization:

| Conditions | Product(s) Formed | Yield | References |

|---|---|---|---|

| NaNO₂/HCl (0–5°C), β-naphthol | Azo dye (ethyl 2-amino-3-(4-(2-hydroxynaphthalen-1-yl)diazenyl)phenylpropanoate) | 70% |

Scientific Research Applications

4-amino-l-phenylalanine ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Serves as a substrate in enzyme assays and studies involving amino acid metabolism.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-amino-l-phenylalanine ethyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. This compound can inhibit or activate specific enzymes, depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Formulas

The table below highlights structural analogs of Ethyl 2-amino-3-(4-aminophenyl)propanoate, emphasizing substituent differences and their implications:

Key Observations :

- Halogenation : Fluorine and chlorine substituents (e.g., in ) improve metabolic stability and membrane permeability due to their electronegativity and lipophilicity.

- Hydroxyl Groups: Compounds like (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate exhibit higher hydrophilicity, enhancing solubility but reducing lipid bilayer penetration .

- Nitro Groups: Ethyl 3-amino-3-(4-nitrophenyl)propanoate serves as a synthetic precursor; nitro groups are reduced to amines in downstream reactions .

Physical and Chemical Properties

Melting Points and Solubility:

- Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate (a histidine-derived analog) has a melting point of 230–232°C and a pH of 3, indicating acidic character .

- Hydrochloride Salts: Derivatives like (S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 1534-90-3) show improved aqueous solubility due to ionic interactions .

Spectroscopic Data:

- Infrared (IR) spectra of ester derivatives (e.g., Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate) show C=O stretching at 1700–1780 cm⁻¹ and C-O-C stretching at 1000–1250 cm⁻¹, confirming ester functionality .

Pharmaceutical Relevance:

- Prodrug Design : Ethyl ester groups (e.g., in telotristat ethyl ) enhance bioavailability by increasing lipophilicity. The ester is hydrolyzed in vivo to release active drugs.

- Halogenated Derivatives: Ethyl 2-amino-3-(4-fluorophenyl)propanoate is used in kinase inhibitors due to fluorine’s bioisosteric effects .

Corrosion Inhibition:

- Compounds with secondary amines (e.g., 2-amino-N-(2-hydroxyethyl)-3-(1H-imidazol-4-yl)propanamide) exhibit superior inhibition (85.79% activity via Tafel method) due to pH-dependent adsorption on metal surfaces .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-amino-3-(4-aminophenyl)propanoate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the amino-phenyl backbone via nucleophilic addition of ethyl acrylate to a halogenated 4-aminophenyl compound under basic conditions (e.g., sodium ethoxide) .

- Step 2 : Esterification of the intermediate carboxylic acid using ethanol and an acid catalyst (e.g., H₂SO₄) .

- Validation : Confirm reaction completion via TLC or HPLC. Purification often employs recrystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer : Use orthogonal methods to cross-validate results:

- Purity : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities .

- Structure : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm ester, amino, and phenyl groups. FT-IR for functional group verification (e.g., N-H stretch at ~3300 cm⁻¹) .

- Chirality : Polarimetry or chiral HPLC to assess enantiomeric excess .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer : Key reactions include:

- Amino Group Modifications : Acylation (e.g., acetic anhydride) or diazotization for derivative synthesis .

- Ester Hydrolysis : Base-catalyzed (e.g., NaOH) to yield the carboxylic acid, monitored by pH titration .

- Electrophilic Aromatic Substitution : Nitration or halogenation at the para-aminophenyl ring, requiring controlled conditions to avoid over-substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

- Methodological Answer : Address discrepancies via:

- Comparative Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known agonists/antagonists) .

- SAR Studies : Systematically vary substituents (e.g., nitro vs. amino groups) to isolate activity-contributing moieties .

- Meta-Analysis : Pool data from multiple studies, accounting for variables like solvent (DMSO vs. saline) or assay pH .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation .

- Kinetic Resolution : Enzymatic esterification (e.g., lipases) to selectively process one enantiomer .

- Post-Synthesis Purification : Chiral HPLC (e.g., Chiralpak AD-H column) or crystallization with chiral resolving agents .

Q. How to address discrepancies in purity assessments between HPLC and NMR?

- Methodological Answer :

- HPLC Limitations : Detect only UV-active impurities. Use evaporative light scattering (ELS) or charged aerosol detection (CAD) for non-UV species .

- NMR Limitations : Low sensitivity for trace impurities. Combine with mass spectrometry (LC-MS) for comprehensive profiling .

- Standard Curves : Quantify known contaminants (e.g., unreacted starting material) using spiked calibration samples .

Q. What are the stability profiles and degradation pathways under varying conditions?

- Methodological Answer :

- Thermal Stability : TGA/DSC to identify decomposition temperatures. Store at -20°C in amber vials to prevent photodegradation .

- Hydrolytic Degradation : Accelerated aging in buffered solutions (pH 1–13) at 40°C, monitored by HPLC .

- Oxidative Pathways : Use radical scavengers (e.g., BHT) in formulations to mitigate air-induced degradation .

Q. How to design derivatives for selective interaction with biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., NMDA receptors) .

- Bioisosteric Replacement : Substitute the ethyl ester with methyl or tert-butyl groups to modulate lipophilicity and binding .

- In Vivo Testing : Pharmacokinetic profiling (e.g., plasma half-life in murine models) to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.